6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione
Overview
Description
6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 6th position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Cyclization reactions often require the use of strong bases like potassium carbonate in solvents such as ethanol or ethylene glycol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thienopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, thienopyrimidine derivatives have been shown to inhibit certain enzymes and receptors involved in inflammation and cancer progression . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .
Comparison with Similar Compounds
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds have a pyran ring fused to the pyrimidine ring and exhibit distinct biological activities.
Uniqueness: 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to the presence of the chlorine atom at the 6th position, which influences its reactivity and biological properties. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its specific applications in scientific research and industry .
Properties
IUPAC Name |
6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSUFUQFMZMIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=O)NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238446 | |
Record name | 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41102-03-8 | |
Record name | 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41102-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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